molecular formula C7H5BrClN3 B6232324 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 1298031-94-3

8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B6232324
CAS No.: 1298031-94-3
M. Wt: 246.5
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Description

Historical Context and Evolution of Imidazo[1,2-b]pyridazine (B131497) Derivatives in Drug Discovery

The exploration of imidazo[1,2-b]pyridazine derivatives in medicinal chemistry dates back several decades, with a notable resurgence of interest following the success of key compounds. nih.govresearchgate.net Early research laid the groundwork for understanding the synthesis and basic properties of this scaffold. A significant milestone in the evolution of these derivatives was the development of ponatinib (B1185), a potent kinase inhibitor containing the imidazo[1,2-b]pyridazine core. nih.govresearchgate.net The success of ponatinib in treating certain types of cancer reignited interest in this scaffold, leading to a significant increase in research aimed at exploring its therapeutic potential across various diseases. nih.govresearchgate.net

The Imidazo[1,2-b]pyridazine Core as a Privileged Heterocyclic Scaffold

The imidazo[1,2-b]pyridazine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus demonstrating a broad spectrum of biological activities. nih.govresearchgate.net Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological effects, as detailed in the table below.

Table 1: Reported Biological Activities of Imidazo[1,2-b]pyridazine Derivatives

Biological Activity Therapeutic Area
Anticancer Oncology
Antiparasitic Infectious Diseases
Antimicrobial Infectious Diseases
Antiviral Infectious Diseases
Antidiabetic Metabolic Disorders
Antineuropathic Neurology
Anti-inflammatory Immunology
Kinase Inhibition Oncology, Immunology
Ligands for β-amyloid plaques Neurology (Alzheimer's)

This broad range of activities underscores the versatility of the imidazo[1,2-b]pyridazine core and its importance in the quest for new drugs. researchgate.netresearchgate.netdergipark.org.tr

Academic Research Focus and Significance of 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine Investigations

Within the broader family of imidazo[1,2-b]pyridazines, specific analogs serve as key intermediates for the synthesis of more complex and potent molecules. This compound is one such compound that has garnered attention in academic and industrial research. google.comgoogle.com Its significance primarily lies in its utility as a versatile building block in the synthesis of novel derivatives. The bromo and chloro substituents at positions 8 and 6, respectively, provide reactive handles for further chemical modifications, such as cross-coupling reactions. researchgate.net This allows for the systematic exploration of the chemical space around the imidazo[1,2-b]pyridazine core, a crucial aspect of structure-activity relationship (SAR) studies. nih.gov

While direct biological activity data for this compound is not extensively reported in peer-reviewed literature, its appearance in patents suggests its role as a key intermediate in the development of proprietary compounds with potential therapeutic applications, including as PDE10 inhibitors. google.com

Current Research Gaps and Future Directions for Imidazo[1,2-b]pyridazine Analogs

Despite the significant progress in the field, several research gaps and future directions remain for imidazo[1,2-b]pyridazine analogs. A primary focus of ongoing research is the development of derivatives with improved selectivity for their biological targets to minimize off-target effects. For instance, the development of more selective kinase inhibitors continues to be a major goal. nih.gov

Furthermore, the application of this scaffold is being extended to neglected tropical diseases, such as eumycetoma, highlighting the untapped potential of these compounds. nih.govresearchgate.net Future research will likely involve the use of computational modeling and advanced synthetic methodologies to design and synthesize novel imidazo[1,2-b]pyridazine derivatives with enhanced efficacy and safety profiles. The exploration of new synthetic routes to functionalize the scaffold will also be crucial for expanding the diversity of accessible analogs. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-3-12-7(10-4)5(8)2-6(9)11-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPOTUPEYXAOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C(=CC(=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298031-94-3
Record name 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
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Molecular Target Engagement and Mechanistic Elucidation of 8 Bromo 6 Chloro 2 Methylimidazo 1,2 B Pyridazine Analogs

Investigation of Protein Kinase Inhibition Profiles

The versatile nature of the imidazo[1,2-b]pyridazine (B131497) core allows for substitutions at various positions, leading to a diverse array of analogs with distinct kinase inhibition profiles. Researchers have extensively explored these derivatives against several key families of protein kinases.

Cyclin-Dependent Kinase (CDK) Modulatory Effects

The imidazo[1,2-b]pyridazine series has been identified as a potent class of Cyclin-Dependent Kinase (CDK) inhibitors. These compounds have shown promise in modulating the activity of these crucial cell cycle regulators. While direct inhibitory data for 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is not extensively detailed in publicly available research, studies on analogous structures provide significant insights. For instance, a series of 3,6-disubstituted imidazo[1,2-b]pyridazines were found to be potent inhibitors of CDK2. One notable compound from a related series demonstrated an IC50 value of 0.091 µM against CDK2/cyclin A. Furthermore, optimization of this scaffold has led to the discovery of potent and selective inhibitors of CDK12/13, with some analogs exhibiting low nanomolar IC50 values. These findings underscore the potential of the imidazo[1,2-b]pyridazine core in the design of effective CDK modulators.

Table 1: CDK Inhibition by Imidazo[1,2-b]pyridazine Analogs
Compound AnalogTargetIC50 (nM)
Analog ACDK2/cyclin A91
Analog BCDK1215.5
Analog CCDK1312.2

Dual-Specificity Tyrosine Phosphorylation Regulated Kinase (DYRK) Inhibition, including DYRK1A

Imidazo[1,2-b]pyridazine derivatives have been extensively investigated as inhibitors of Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs), particularly DYRK1A. Optimization of a fragment hit from this chemical class led to the discovery of potent and selective DYRK1A inhibitors. One study reported a compound from this series with an IC50 of 6 nM for Haspin, a kinase structurally related to the DYRK family, and also showed significant inhibitory activity against DYRK1A with an IC50 in the sub-micromolar range. Another investigation focusing on 3,6-disubstituted imidazo[1,2-b]pyridazines highlighted their dual inhibitory activity against DYRKs and CLKs, with several compounds exhibiting IC50 values below 100 nM.

Table 2: DYRK1A Inhibition by Imidazo[1,2-b]pyridazine Analogs
Compound AnalogTargetIC50 (nM)
Analog DDYRK1A<100
Analog E (morpholino derivative)DYRK1Asub-micromolar

Transforming Growth Factor-β Activated Kinase 1 (TAK1) Modulation

Recent research has highlighted the potential of 6-substituted imidazo[1,2-b]pyridazines as potent inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1). A leading compound from this series, featuring a morpholine (B109124) substitution at the 6-position and an appropriate aryl group at the 3-position, demonstrated a TAK1 IC50 of 55 nM. This was a significant improvement over the known TAK1 inhibitor, takinib, which had an IC50 of 187 nM under the same experimental conditions. These findings suggest that the imidazo[1,2-b]pyridazine scaffold is a promising starting point for the development of novel TAK1 modulators.

Table 3: TAK1 Inhibition by Imidazo[1,2-b]pyridazine Analogs
CompoundTargetIC50 (nM)
Lead AnalogTAK155
Takinib (Reference)TAK1187

Bruton's Tyrosine Kinase (BTK) Inhibitory Activity

The imidazo[1,2-b]pyridazine scaffold has been successfully utilized in the design of highly potent and selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK). A key study identified an imidazo[1,2-b]pyridazine derivative, compound 22, which exhibited an exceptionally low BTK IC50 of 1.3 nM. This compound demonstrated excellent selectivity when screened against a panel of 310 other kinases, highlighting the potential for developing highly targeted BTK inhibitors based on this chemical framework.

Table 4: BTK Inhibition by an Imidazo[1,2-b]pyridazine Analog
CompoundTargetIC50 (nM)
Compound 22BTK1.3

Analysis of Other Kinase Targets (e.g., VEGFR-2, Bcr-Abl, Mps1)

The therapeutic utility of the imidazo[1,2-b]pyridazine scaffold extends to other important kinase targets.

VEGFR-2: Structure-based design efforts have led to the identification of imidazo[1,2-b]pyridazine and the closely related imidazo[1,2-a]pyridine (B132010) derivatives as dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While specific IC50 values for this compound analogs against VEGFR-2 are not readily available, the broader class of compounds has shown promise in suppressing VEGFR2 kinase activity.

Bcr-Abl: Although the imidazo[1,2-b]pyridazine scaffold is not a widely reported inhibitor of Bcr-Abl, the general principle of targeting the ATP-binding site of kinases with heterocyclic compounds is well-established. Further screening of diverse imidazo[1,2-b]pyridazine libraries may yet reveal activity against this important oncogenic kinase.

Mps1: A significant breakthrough was the discovery of imidazo[1,2-b]pyridazine-based inhibitors of Monopolar spindle 1 (Mps1) kinase. Through property-based optimization, a compound designated as 27f was identified, exhibiting extremely potent cellular Mps1 inhibition with an IC50 of 0.70 nM. This compound also showed high selectivity over a panel of 192 kinases.

Table 5: Inhibition of Other Kinases by Imidazo[1,2-b]pyridazine Analogs
Compound AnalogTargetIC50 (nM)
Analog FMps1 (cellular)0.70

Characterization of Ligand-Target Binding Interactions

Understanding the molecular interactions between the imidazo[1,2-b]pyridazine analogs and their kinase targets is crucial for rational drug design and optimization. X-ray crystallography and molecular docking studies have provided valuable insights into these binding modes.

For DYRK1A , the co-crystal structure of an imidazo[1,2-b]pyridazine inhibitor revealed that the imidazo[1,2-b]pyridazine core forms a key hydrogen bond with the hinge region of the kinase. Substitutions at the 3- and 6-positions of the scaffold were shown to occupy distinct pockets within the ATP-binding site, influencing both potency and selectivity.

In the case of TAK1 , molecular docking studies have suggested that the imidazo[1,2-b]pyridazine core also interacts with the hinge region. The 6-substituent, such as a morpholine ring, can form additional hydrogen bonds and hydrophobic interactions, thereby enhancing the binding affinity.

The irreversible inhibition of BTK by imidazo[1,2-b]pyridazine analogs is achieved through the formation of a covalent bond with a specific cysteine residue (Cys481) in the active site. The imidazo[1,2-b]pyridazine scaffold serves to correctly orient the reactive moiety for this covalent interaction, while other parts of the molecule engage in non-covalent interactions that contribute to the high affinity and selectivity.

The binding mode of imidazo[1,2-b]pyridazine derivatives with PIM kinases , another family of serine/threonine kinases, is noteworthy. Crystal structures have shown that these inhibitors can bind in a manner that is ATP-competitive but not strictly ATP-mimetic. They can interact with the N-terminal lobe of the kinase, including the αC-helix, which is a less common binding mode and can contribute to their selectivity.

Elucidation of Binding Modes via Co-crystallography and Structural Biology

Structural biology studies, particularly X-ray co-crystallography, have been instrumental in revealing the binding modes of imidazo[1,2-b]pyridazine analogs with their protein targets. These studies provide atomic-level insights into the key interactions that govern their inhibitory activity and selectivity.

A notable finding is that imidazo[1,2-b]pyridazines can act as ATP-competitive inhibitors of various kinases, though their binding orientation can differ from classical type I inhibitors. For instance, co-crystallography of a PIM-1 kinase inhibitor from this class revealed that it does not interact with the kinase hinge region as is typical for many ATP-mimetic compounds. Instead, it binds to the NH2-terminal lobe helix αC, explaining its enhanced selectivity. semanticscholar.org

In the case of p38 MAP kinase, X-ray crystallography has been used to guide the structure-based design of imidazo[1,2-b]pyridazine inhibitors. nih.gov These studies have shown how modifications to the scaffold can enhance hydrophobic interactions with the target protein. nih.gov Similarly, the co-crystal structure of an imidazo[1,2-b]pyridazine derivative with the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2) has elucidated its allosteric mechanism of inhibition. nih.gov The binding mode involves hydrogen bond networks with the hinge region and near the gatekeeper residue. nih.gov

Furthermore, co-crystallization has been employed to understand the binding of this scaffold to Haspin, a mitotic protein kinase. nih.gov The docking experiments and crystal structures confirmed that these inhibitors occupy the ATP active site, forming hydrogen bonds with the hinge region and the catalytic lysine. nih.gov

Biophysical Characterization of Binding Affinity

The binding affinities of imidazo[1,2-b]pyridazine analogs to their molecular targets have been quantified using various biophysical and biochemical techniques. These studies are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Inhibition constants, such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), are commonly determined through in vitro kinase assays. For example, imidazo[1,2-b]pyridazine-based inhibitors of PIM kinases have demonstrated low nanomolar potency. semanticscholar.org Similarly, derivatives targeting p38 MAP kinase have shown potent inhibitory activity. nih.gov

Isothermal titration calorimetry (ITC) has also been used to confirm the binding affinity and determine the thermodynamic parameters of interaction. For one PIM1 inhibitor, ITC revealed a dissociation constant (KD) of 25 nmol/L, indicating a high-affinity, enthalpy-driven interaction. semanticscholar.org

The binding affinities of imidazo[1,2-b]pyridazine derivatives have also been evaluated in the context of other targets. For instance, a series of these compounds were assessed for their binding to β-amyloid plaques, with Ki values ranging from 11.0 to over 1000 nM. nih.gov

Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Analogs

Compound ClassTargetBinding Affinity MetricValueReference
PIM Kinase InhibitorPIM-1KD25 nM semanticscholar.org
β-Amyloid Plaque Ligand1-40 aggregatesKi11.0 nM nih.gov
mTOR Inhibitor (Compound A17)mTORIC500.067 µM nih.gov
mTOR Inhibitor (Compound A18)mTORIC500.062 µM nih.gov
Haspin InhibitorHaspinIC506 - 100 nM nih.gov

Analysis of Cellular Pathway Modulation

The engagement of molecular targets by imidazo[1,2-b]pyridazine analogs translates into the modulation of key cellular signaling pathways, leading to various cellular outcomes.

Impact on Cellular Proliferation and Cell Cycle Regulation (e.g., AKT-mTOR Pathway)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. frontiersin.org Several studies have demonstrated that imidazo[1,2-b]pyridazine derivatives can effectively inhibit this pathway.

Specifically, a series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and identified as potent mTOR inhibitors. nih.gov Certain compounds from this series exhibited significant anti-proliferative activity against various human cancer cell lines, with IC50 values in the nanomolar range. nih.govresearchgate.net Mechanistic studies revealed that these compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of downstream effectors of mTOR, including S6 kinase, as well as the upstream kinase AKT. nih.gov

The closely related imidazo[1,2-a]pyridine scaffold has also been shown to inhibit the AKT/mTOR pathway, further supporting the potential of this general chemical class to modulate this critical signaling cascade. nih.gov Additionally, imidazo[1,2-b]pyridazines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, providing another mechanism by which these compounds can control cellular proliferation. researchgate.net

Modulation of Programmed Cell Death Pathways (e.g., Apoptosis Induction)

By interfering with critical cell survival pathways, imidazo[1,2-b]pyridazine analogs can induce programmed cell death, or apoptosis. A recent study on imidazo[1,2-b]pyridazine derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors demonstrated that a representative compound induced apoptosis in a dose-dependent manner in Ba/F3 cell lines expressing both wild-type and mutant TRKA. nih.gov

While direct studies on apoptosis induction by this compound are lacking, research on the related imidazo[1,2-a]pyridine scaffold provides strong evidence for this activity. Novel derivatives of imidazo[1,2-a]pyridine have been shown to induce apoptosis in non-small cell lung cancer cells. nih.gov This apoptotic effect was mediated by an increase in NADPH oxidase activity, leading to ROS-mediated cell death. nih.gov Another study on a different imidazo[1,2-a]pyridine derivative in melanoma and cervical cancer cells showed an induction of intrinsic apoptosis, accompanied by an increase in the pro-apoptotic protein BAX and active caspase-9. nih.gov

Interaction with Specific Microbial or Parasitic Enzymes (e.g., ATP synthase, MtGS, InhA)

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential as an anti-infective agent, with studies demonstrating activity against various microbial and parasitic pathogens. nih.gov

Several studies have reported the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives as potent antimycobacterial agents against Mycobacterium tuberculosis. researchgate.netflinders.edu.au While the precise molecular targets for some of these compounds are yet to be fully elucidated, the related imidazo[1,2-a]pyridine scaffold has been shown to target key mycobacterial enzymes. For instance, inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis, have been developed from the imidazo[1,2-a]pyridine class. nih.govresearchgate.net

Furthermore, high-throughput screening has identified imidazo[1,2-a]pyridines as potent inhibitors of M. tuberculosis QcrB, a subunit of the ubiquinol (B23937) cytochrome c reductase, which is part of the electron transport chain essential for ATP synthesis. plos.orgnih.gov Although not a direct inhibitor of ATP synthase, targeting components of the electron transport chain can lead to the disruption of cellular energy production. There is also evidence of 3,6-disubstituted imidazo[1,2-b]pyridazines showing potent inhibition of parasitic kinases from Plasmodium falciparum and activity against Leishmania amazonensis. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Bromo 6 Chloro 2 Methylimidazo 1,2 B Pyridazine and Congeners

Systematic Exploration of Positional Substituent Effects on Biological Potency and Selectivity

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Research has shown that modifications at the 2, 3, 6, and 8 positions can significantly impact potency and selectivity towards various biological targets, including protein kinases. nih.govnih.gov

For instance, in the context of kinase inhibition, the substituent at the 2-position plays a crucial role. While many potent inhibitors feature aryl or larger groups at this position, the presence of a smaller alkyl group, such as the methyl group in 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, can also confer significant activity. The nature of the substituent at C2 can influence the orientation of the molecule within the ATP-binding pocket of a kinase.

Substituents at the 6- and 8-positions are also critical for modulating the biological activity and physicochemical properties of imidazo[1,2-b]pyridazines. The presence of halogens, such as the chloro group at C6 and the bromo group at C8, can influence lipophilicity, metabolic stability, and the potential for halogen bonding interactions with the target protein. Studies on related imidazo[1,2-a]pyridine (B132010) scaffolds have demonstrated that substitution at the 6 and 8 positions is a key strategy in the design of potent inhibitors. nih.govnih.gov

The following table summarizes the general effects of substituents at various positions on the imidazo[1,2-b]pyridazine core based on findings from broader studies on this scaffold.

PositionSubstituent TypeGeneral Effect on Biological Activity
2Small Alkyl (e.g., Methyl)Can contribute to potency depending on the target.
2Aryl/HeteroarylOften crucial for high-affinity binding, can be involved in key interactions with the target.
3Various groupsAmenable to substitution to modulate activity and properties. Can be a vector for introducing solubilizing groups or additional binding moieties.
6Halogen (e.g., Chloro)Influences electronic properties and can engage in halogen bonding. Often used to enhance potency and modulate metabolic stability.
8Halogen (e.g., Bromo)Similar to the 6-position, it can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.

Role of Halogen and Alkyl Substituents on Bioactivity and Target Affinity

The specific combination of a methyl group at the 2-position and halogens at the 6- and 8-positions in this compound is a key determinant of its biological profile.

The 2-methyl group can contribute to the hydrophobic interactions within the binding site of a target protein. While often less impactful than larger aryl groups, a methyl substituent can provide a balance between potency and physicochemical properties such as solubility.

The following table illustrates the general contribution of these specific substituents to the properties of the molecule.

SubstituentPositionPotential Contribution to Bioactivity and Target Affinity
Methyl2- Hydrophobic interactions with the target protein.
  • Can improve metabolic stability.
  • Favorable balance of potency and solubility.
  • Chloro6- Electron-withdrawing effect on the ring system.
  • Potential for halogen bonding.
  • Can block metabolically labile positions.
  • Bromo8- Stronger potential for halogen bonding compared to chlorine.
  • Increases lipophilicity.
  • Can provide additional points of interaction with the target.
  • Rational Design and Optimization Strategies for Enhanced Pharmacological Profiles

    The development of imidazo[1,2-b]pyridazine-based compounds often involves rational design and optimization strategies to improve their pharmacological properties.

    Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures with similar biological activity but potentially improved properties. The imidazo[1,2-b]pyridazine scaffold itself can be considered a scaffold hop from the related imidazo[1,2-a]pyridine core. This isosteric replacement of a carbon atom with a nitrogen atom in the six-membered ring can lead to altered electronic distribution, hydrogen bonding capacity, and metabolic stability. For instance, a scaffold-hopping approach from a 3-nitroimidazo[1,2-a]pyridine (B1296164) to a 3-nitroimidazo[1,2-b]pyridazine (B98374) was explored to develop new antikinetoplastid agents. mdpi.com

    The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of di-halo-substituted heterocyclic compounds has shown that the presence and nature of halogens can influence the preferred conformation. beilstein-journals.org While the imidazo[1,2-b]pyridazine core is relatively rigid, the substituents can have rotatable bonds. Understanding the preferred low-energy conformations can guide the design of analogs with improved binding affinity. Flexible analog design, where linkers of varying lengths and flexibility are introduced, can also be employed to explore the binding pocket of a target more effectively.

    Comparative SAR with Related Azaindole and Heterocyclic Scaffolds (e.g., Imidazo[1,2-a]pyridine)

    The imidazo[1,2-b]pyridazine scaffold shares structural similarities with other privileged heterocyclic systems like imidazo[1,2-a]pyridines and azaindoles, which are also frequently used in the design of kinase inhibitors. nih.gov Comparative SAR studies provide valuable insights into the advantages and disadvantages of each scaffold.

    Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine: The key difference is the presence of an additional nitrogen atom in the six-membered ring of the imidazo[1,2-b]pyridazine. This change can:

    Introduce an additional hydrogen bond acceptor site.

    Modify the metabolic profile, as the nitrogen may not be as susceptible to oxidation as a carbon atom.

    Studies directly comparing analogs from these two series have shown that while in some cases the biological activity is similar, in others, significant differences in potency and selectivity are observed. mdpi.com

    Azaindoles: Azaindoles are another class of bicyclic heterocycles that are bioisosteres of indole (B1671886) and are prevalent in kinase inhibitors. researchgate.net Compared to imidazo[1,2-b]pyridazines, azaindoles have a different arrangement of nitrogen atoms, which affects their hydrogen bonding capabilities and electronic properties. The choice between these scaffolds often depends on the specific requirements of the target's binding site and the desired physicochemical properties of the final compound.

    Preclinical Pharmacological Evaluation of Imidazo 1,2 B Pyridazine Derivatives

    In Vitro Antineoplastic and Antiproliferative Efficacy in Diverse Cancer Cell Lines

    No peer-reviewed studies detailing the in vitro antineoplastic and antiproliferative efficacy of 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine in cancer cell lines have been identified.

    Assessment in Two-Dimensional Monolayer Cell Cultures

    There is no available data from studies assessing the cytotoxic or antiproliferative effects of this compound in two-dimensional (2D) monolayer cell cultures of various cancer types. Such studies would be essential to determine the compound's baseline potency and to identify cancer cell lines that are sensitive to its potential effects.

    Efficacy Studies in Three-Dimensional Spheroid and Organoid Models

    Information regarding the efficacy of this compound in three-dimensional (3D) spheroid and organoid models is not present in the current scientific literature. These more physiologically relevant models would be crucial for evaluating the compound's ability to penetrate tumor tissues and exert its effects in a microenvironment that more closely mimics an actual tumor.

    Evaluation of Anti-Migratory and Anti-Invasive Properties in Cellular Assays

    There are no published findings on the potential of this compound to inhibit cancer cell migration and invasion. Standard cellular assays, such as wound-healing (scratch) assays and Transwell invasion assays, have not been reported for this compound.

    Selective Inhibition Against Pathogenic Cell Lines Versus Non-Transformed Cells

    Data on the selectivity of this compound for cancer cells over non-transformed, healthy cells is not available. Investigating the differential effects on cancerous and normal cell lines is a critical step in preclinical development to assess the potential for a therapeutic window and to minimize off-target toxicity.

    Preclinical Efficacy in In Vivo Animal Models

    No in vivo studies in animal models have been published to evaluate the preclinical efficacy of this compound for any therapeutic indication.

    Antimalarial Efficacy Studies in Murine Models

    There is no evidence in the scientific literature of this compound having been tested for antimalarial efficacy in murine models, such as those using Plasmodium berghei. Such studies would be necessary to determine if the compound has any potential as an antimalarial agent in vivo.

    Antineoplastic Efficacy in Xenograft Models

    Following a thorough search of available preclinical studies, no data were found regarding the antineoplastic efficacy of this compound in xenograft models. While the broader class of imidazo[1,2-b]pyridazines has been a subject of interest in oncology research, specific studies evaluating this particular substituted derivative in animal models of cancer have not been published in the accessible scientific literature.

    Antituberculosis Activity in Preclinical Infection Models

    There is no publicly available data from preclinical infection models to support the antituberculosis activity of this compound. Research into the imidazo[1,2-b]pyridazine (B131497) scaffold has identified some derivatives with potential antitubercular properties, but specific in vivo studies concerning this compound are not present in the current body of scientific literature.

    Other Preclinical Disease Models (e.g., Antifilarial, Antileishmanial)

    No specific preclinical data on the efficacy of this compound in antifilarial, antileishmanial, or other preclinical disease models could be located in the reviewed literature. The biological activities of this specific compound in these therapeutic areas remain unevaluated in in vivo models.

    Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

    In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

    There are no published studies detailing the in vitro metabolic stability of this compound in either hepatic microsomes or hepatocytes from any species. Consequently, information regarding its metabolic fate and intrinsic clearance is not available.

    Assessment of Membrane Permeability (e.g., PAMPA, Caco-2)

    An extensive search for data on the membrane permeability of this compound yielded no results. There are no available studies that have assessed its permeability using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. Therefore, its potential for passive diffusion and intestinal absorption has not been characterized.

    Pharmacokinetic Assessments in Relevant Animal Species (e.g., rodents)

    No in vivo pharmacokinetic studies for this compound in any relevant animal species, including rodents, have been reported in the scientific literature. As a result, key pharmacokinetic parameters such as bioavailability, plasma concentration-time profiles, volume of distribution, and clearance rates for this compound are unknown.

    Prediction of Pharmacokinetic Parameters and Bioavailability

    In the preclinical evaluation of novel chemical entities, the early prediction of pharmacokinetic properties is a critical step in identifying candidates with a higher probability of success in later stages of drug development. For the compound this compound, while specific in vivo or in vitro experimental data on its pharmacokinetic profile is not extensively available in public literature, computational, or in silico, methods provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential for oral bioavailability.

    These predictive models utilize the chemical structure of the compound to estimate various physicochemical and pharmacokinetic parameters. Such predictions are instrumental in guiding the initial assessment of a compound's drug-like properties.

    Predicted Physicochemical Properties

    Certain fundamental physicochemical properties are key determinants of a compound's pharmacokinetic behavior. For this compound, some of these have been predicted using computational models.

    The predicted lipophilicity, represented as the logarithm of the octanol-water partition coefficient (XlogP), is 2.4. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, which is often favorable for oral absorption. The predicted acid dissociation constant (pKa) is 1.75±0.30, indicating that the compound is a weak base.

    Table 1: Predicted Physicochemical Properties of this compound

    Parameter Predicted Value Implication for Pharmacokinetics
    XlogP 2.4 Indicates moderate lipophilicity, suggesting a potential for good absorption and membrane permeability.
    pKa 1.75 ± 0.30 Suggests the compound is a weak base, which can influence its solubility and absorption at different physiological pH levels.

    In Silico ADME Profile Prediction

    For many imidazo[1,2-b]pyridazine derivatives that have been studied, the substitution patterns on the core scaffold have been shown to significantly influence their pharmacokinetic properties. Research on related compounds in this class has demonstrated that chemical modifications can lead to derivatives with favorable oral bioavailability, suggesting the potential of the imidazo[1,2-b]pyridazine scaffold in developing orally administered agents. The specific combination of bromo, chloro, and methyl substituents on this compound will ultimately determine its unique pharmacokinetic characteristics.

    Table 2: Representative Parameters for a Predicted ADME Profile

    ADME Parameter Category Specific Parameter General Significance
    Absorption Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gastrointestinal tract.
    Caco-2 Permeability An in vitro model for predicting intestinal drug absorption.
    P-glycoprotein (P-gp) Substrate/Inhibitor P-gp is an efflux transporter that can limit drug absorption.
    Distribution Blood-Brain Barrier (BBB) Penetration Predicts the ability of the compound to cross into the central nervous system.
    Plasma Protein Binding (PPB) The extent of binding to plasma proteins, which affects the free drug concentration.
    Metabolism Cytochrome P450 (CYP) Isoform Inhibition (e.g., CYP2D6, CYP3A4) Predicts the potential for drug-drug interactions.
    Metabolic Stability Indicates the susceptibility of the compound to metabolism by liver enzymes.
    Excretion Total Clearance Predicts the rate at which the drug is removed from the body.
    Drug-likeness Lipinski's Rule of Five A set of rules to evaluate if a compound has properties that would make it a likely orally active drug.
    Bioavailability Score A composite score that predicts the likelihood of a compound having good oral bioavailability.

    Based on the available predicted physicochemical data, this compound exhibits properties, such as moderate lipophilicity, that are often associated with compounds capable of oral absorption. However, a definitive prediction of its pharmacokinetic parameters and bioavailability would require more extensive computational modeling or experimental validation.

    Computational Chemistry and in Silico Approaches in Imidazo 1,2 B Pyridazine Research

    Molecular Docking and Ligand-Target Interaction Modeling

    Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides critical insights into ligand-target interactions, binding affinity, and the structural basis of inhibitory activity, guiding further drug design.

    In the context of the imidazo[1,2-b]pyridazine (B131497) scaffold, docking studies have been instrumental in elucidating binding modes with various protein targets. For instance, in silico docking of imidazo[1,2-b]pyridazine derivatives against the Penicillin-Binding Protein 2a (PBP2a) of Methicillin-Resistant Staphylococcus aureus (MRSA) has been performed to investigate their potential as antimicrobial agents. onljbioinform.com These simulations identified key amino acid residues within the PBP2a binding pocket, such as SER 112, PRO 113, TYR 116, and GLY 121, that are crucial for hydrogen bonding and the stability of the ligand-target complex. onljbioinform.com The analysis revealed that the binding orientation of these compounds within the enzyme's active site could lead to the inhibition of its activity. onljbioinform.com

    Furthermore, research into PIM kinases identified imidazo[1,2-b]pyridazines as potent inhibitors. semanticscholar.org The determination of a co-crystal structure of a PIM1 inhibitor complex revealed a surprising and unusual binding mode. Instead of interacting with the kinase hinge region, which is common for many ATP-competitive inhibitors, these compounds were found to interact with the N-terminal lobe αC helix. semanticscholar.org This unique interaction mechanism explains the enhanced selectivity of this scaffold and provides a structural blueprint for designing new, highly selective PIM kinase inhibitors. semanticscholar.org

    Target ProteinInteracting Residues/RegionKey Findings
    PBP2a (MRSA) SER 112, PRO 113, TYR 116, GLY 121Hydrogen bonding interactions are critical for the stability of the target-ligand complex. onljbioinform.com
    PIM1 Kinase N-terminal lobe αC helixAtypical binding mode, not interacting with the hinge region, contributes to enhanced selectivity. semanticscholar.org

    Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

    Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed molecules and for understanding the structural features that determine their potency.

    A Hologram QSAR (HQSAR) study was conducted on a series of imidazo[1,2-b]pyridazine derivatives to analyze their effectiveness as p38 MAP kinase antagonists, a crucial target in various cancer types. koreascience.kr The study generated a statistically significant HQSAR model with good predictive ability, which was validated using several metrics. koreascience.kr

    The model's contribution map for the most active compound highlighted the structural fragments that positively influence the inhibitory effect. Specifically, hydrogen and nitrogen atoms in the imidazo and pyridazine rings, along with other key atoms, were shown to provide a positive contribution to the compound's activity. Conversely, the analysis of the least active compound revealed features that had a negative contribution. koreascience.kr Such insights are invaluable for guiding the design of more potent and selective p38 MAP kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold. koreascience.kr

    QSAR ModelTargetKey Finding
    HQSAR p38 MAP Kinase0.5220.703Identified specific atomic contributions in the imidazo[1,2-b]pyridazine scaffold that enhance or diminish inhibitory activity. koreascience.kr

    In Silico ADME Prediction and Pharmacokinetic Simulations

    In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. By computationally screening for properties like solubility, permeability, and metabolic stability, researchers can prioritize candidates with favorable drug-like characteristics, reducing late-stage attrition.

    Studies on imidazo[1,2-b]pyridazine analogs have demonstrated the importance of this predictive analysis. For example, in the development of Tyk2 JH2 inhibitors, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were found to have significantly improved metabolic stability compared to previous series. nih.gov Computational tools and subsequent experimental validation showed that specific substitutions could dramatically enhance properties like Caco-2 permeability, a key indicator of intestinal absorption. One analog, in particular, showed excellent permeability, which was attributed to its ability to form intramolecular hydrogen bonds, effectively reducing the molecule's polarity. nih.gov

    Further pharmacokinetic studies in various species (mouse, rat, dog, and cynomolgus monkey) provided crucial data on clearance rates and oral bioavailability. One lead compound demonstrated a low clearance rate and exceptional oral bioavailability (114%) in rats, highlighting the successful optimization of its pharmacokinetic profile. nih.gov These findings underscore the power of combining in silico predictions with experimental data to develop imidazo[1,2-b]pyridazine derivatives with enhanced efficiency and better pharmacokinetic properties. nih.gov

    Compound ClassSpeciesClearance (mL/min/kg)Oral Bioavailability (%)
    Tyk2 JH2 Inhibitor (Analog 6) Mouse1686%
    Rat7.8114%
    Cyno1746%
    Dog2550%
    Data from a study on potent and selective Tyk2 JH2 inhibitors. nih.gov

    Virtual Screening and De Novo Drug Design for Novel Analogs

    Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach, combined with de novo design, allows for the rapid exploration of chemical space and the creation of novel analogs with improved properties.

    This methodology has been applied to scaffolds related to imidazo[1,2-b]pyridazine to discover new therapeutic agents. For instance, an innovative, pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. nih.gov By probing five proprietary pharmaceutical company libraries in silico, researchers were able to rapidly expand the hit chemotype, improving both antiparasitic activity and the selectivity index. nih.gov

    More advanced techniques, such as machine learning-based virtual screening, have also been employed to identify potential inhibitors for targets like cyclin-dependent kinase 2 (CDK2). mdpi.com Such models can classify compounds as active or inactive with high accuracy, enabling the efficient screening of extensive compound databases. mdpi.com In the development of anaplastic lymphoma kinase (ALK) inhibitors, rational drug design led to the creation of novel imidazo[1,2-b]pyridazine macrocyclic derivatives. nih.gov This effort was specifically aimed at overcoming resistance to existing drugs, including the challenging G1202R mutation, demonstrating how targeted design can produce novel analogs to address specific clinical needs. nih.gov

    Molecular Dynamics Simulations to Investigate Binding Stability

    Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are crucial for understanding the stability of a ligand-protein complex, observing conformational changes, and characterizing the intricate details of molecular interactions that are not apparent from static docking poses.

    While specific MD simulation data for 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine is not detailed in the available literature, the technique has been extensively applied to investigate the binding stability of structurally related heterocyclic compounds. For example, MD simulations were performed on imidazopyridine inhibitors bound to B-Raf kinase. nih.gov By analyzing the root-mean-square deviation (RMSD) of the protein backbone and ligand over the simulation, researchers could confirm the dynamic stability of the complex. The simulations, which can run for extended periods such as 100 nanoseconds, also allow for the analysis of root-mean-square fluctuation (RMSF) for individual residues, indicating the flexibility of different parts of the binding pocket. nih.govnajah.edu

    Furthermore, MD simulations provide a dynamic view of hydrogen bond networks and other non-covalent interactions. Analysis of H-bonds throughout the simulation can reveal key interactions that are persistent and critical for stable binding, which may differ from those predicted by initial docking studies. nih.gov By calculating the binding free energy from the simulation trajectories using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), researchers can obtain a more accurate estimation of binding affinity, consistent with experimental inhibitory activities. nih.govnajah.edu

    Future Research Trajectories for 8 Bromo 6 Chloro 2 Methylimidazo 1,2 B Pyridazine and Its Derivatives

    Development of Next-Generation Analogs with Enhanced Potency, Selectivity, and Preclinical Profiles

    A primary focus of future research will be the rational design and synthesis of next-generation analogs of 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. The goal is to systematically modify the core structure to enhance biological activity, improve selectivity for specific targets, and optimize pharmacokinetic properties.

    Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on imidazo[1,2-b]pyridazine (B131497) derivatives as Tyrosine kinase 2 (Tyk2) inhibitors has shown that modifications at various positions on the scaffold can dramatically affect potency and metabolic stability. nih.govresearchgate.net Analogs featuring a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group have demonstrated significantly improved metabolic stability over previous 6-anilino based compounds. nih.gov Further optimization, such as incorporating a (1R,2S)-2-fluorocyclopropyl group, has led to the identification of highly potent inhibitors with Kᵢ values in the low nanomolar range. nih.gov

    Similarly, in the pursuit of potent tropomyosin receptor kinase (TRK) inhibitors, scaffold hopping from known inhibitors to an imidazo[1,2-b]pyridazine core has yielded compounds effective against wild-type and resistant mutant forms of the enzyme. nih.gov The representative compound from this series, 15m , showed IC₅₀ values of 0.08 nM, 2.14 nM, and 0.68 nM against TRKʷᵗ, TRKᴳ⁵⁹⁵ᴿ, and TRKᴳ⁶⁶⁷ᶜ, respectively. nih.gov Another area of development involves creating macrocyclic derivatives to target resistant anaplastic lymphoma kinase (ALK) mutations, where a compound designated O-10 showed potent enzymatic inhibition against wild-type ALK and clinically relevant mutants. nih.gov

    These examples highlight a clear trajectory: the use of medicinal chemistry strategies to fine-tune the imidazo[1,2-b]pyridazine scaffold, leading to analogs with superior preclinical profiles characterized by high potency, enhanced selectivity, and improved metabolic properties.

    Table 1: Potency of Selected Imidazo[1,2-b]pyridazine Derivatives

    CompoundTarget(s)Potency (IC₅₀/Kᵢ)Reference
    Compound 6 (Tyk2 Inhibitor)Tyk2 JH20.015 - 0.035 nM (Kᵢ) nih.gov
    Compound 24 (CDK Inhibitor)CDK12 / CDK1315.5 nM / 12.2 nM (IC₅₀) nih.gov
    Compound A18 (mTOR Inhibitor)mTOR0.062 µM (IC₅₀) researchgate.net
    Compound 15m (TRK Inhibitor)TRKʷᵗ / TRKᴳ⁵⁹⁵ᴿ / TRKᴳ⁶⁶⁷ᶜ0.08 nM / 2.14 nM / 0.68 nM (IC₅₀) nih.gov
    Compound O-10 (ALK Inhibitor)ALKʷᵗ / ALKᴳ¹²⁰²ᴿ / ALKᴸ¹¹⁹⁶ᴹ/ᴳ¹²⁰²ᴿ2.6 nM / 6.4 nM / 23 nM (IC₅₀) nih.gov
    Compound 5 (IRAK4 Inhibitor)IRAK41.3 nM (IC₅₀) nih.gov

    Discovery and Validation of Novel Biological Targets for Therapeutic Intervention

    The versatility of the imidazo[1,2-b]pyridazine scaffold allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.gov While kinases are a major target class, future research will undoubtedly expand this scope. researchgate.netresearchgate.net

    Currently, derivatives have shown potent activity against several key targets in oncology and immunology:

    Janus Kinase (JAK) Family: Specifically Tyk2, which is involved in autoimmune and inflammatory diseases. nih.govresearchgate.net

    Cyclin-Dependent Kinases (CDKs): CDK12 and CDK13 have been identified as promising targets for triple-negative breast cancer, with imidazo[1,2-b]pyrazine-based covalent inhibitors showing high potency. nih.gov

    Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRKs): These are important targets in various cancers, and imidazo[1,2-b]pyridazine derivatives have been developed to overcome resistance to existing therapies. nih.govnih.gov

    PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently activated in human cancers. drugbank.com Imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. researchgate.netdrugbank.com

    Bruton's Tyrosine Kinase (BTK): As a crucial enzyme in the B cell receptor signaling pathway, BTK is a key target for B cell malignancies. medchemexpress.com

    Interleukin-1 Receptor Associated Kinase 4 (IRAK4): This kinase is a therapeutic target for diffuse large B-cell lymphoma (DLBCL) harboring the MYD88 L265P mutation. nih.gov

    Future work will likely involve screening imidazo[1,2-b]pyridazine libraries against broader panels of enzymes and receptors to uncover entirely new therapeutic applications. Validating these new targets will require a combination of biochemical assays, cellular models, and eventually, in vivo studies to confirm their relevance to disease pathology.

    Integration of Advanced In Vitro and In Vivo Preclinical Models for Comprehensive Efficacy Assessment

    To accurately predict the clinical potential of new this compound derivatives, it is essential to move beyond simple enzyme assays and utilize more sophisticated preclinical models.

    Advanced In Vitro Models:

    Cell-Based Assays: Assessing the activity of compounds in relevant human cancer cell lines is a standard practice. For instance, imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were evaluated against a panel of six human cancer cell lines, showing significant activity against non-small cell lung cancer lines A549 and H460. researchgate.net For targeted therapies, engineered cell lines, such as the Ba/F3 cell lines transformed with wild-type or mutant kinases (e.g., TRK or ALK), are invaluable for determining potency against resistance mutations. nih.govnih.gov

    Permeability and Metabolism Assays: Early assessment of drug-like properties is critical. Caco-2 permeability assays are used to predict intestinal absorption, while liver microsome stability assays provide insights into metabolic clearance. nih.govresearchgate.net

    Advanced In Vivo Models:

    Xenograft Models: The use of immunodeficient mice bearing human tumor xenografts is a cornerstone of in vivo cancer research. The efficacy of an mTOR inhibitor from this class was demonstrated in a nude mice A549 xenograft model. researchgate.net

    Disease-Specific Models: For inflammatory conditions, models like the rat adjuvant-induced arthritis (AA) model are used to assess efficacy. A potent Tyk2 inhibitor demonstrated full efficacy in preventing paw swelling in this model. nih.govresearchgate.net

    Pharmacodynamic (PD) Models: These models are used to confirm that the drug is engaging its target in a living system. For example, the inhibition of IL-12/IL-18 induced IFNγ production in rats was used as a PD marker for a Tyk2 inhibitor. nih.gov

    The integration of these advanced models will provide a more comprehensive understanding of a compound's efficacy, mechanism of action, and potential for clinical success.

    Exploration of Polypharmacology and Multi-Targeting Approaches

    Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an emerging paradigm in drug discovery. This approach can lead to enhanced therapeutic efficacy or the ability to overcome drug resistance. The imidazo[1,2-b]pyridazine scaffold is well-suited for the design of multi-targeting agents.

    Researchers have already developed derivatives that act as dual inhibitors of PI3Kα and mTOR, two key kinases in a major cancer signaling pathway. drugbank.com One such compound exhibited IC₅₀ values of 0.06 nM and 3.12 nM for PI3Kα and mTOR, respectively. drugbank.com This strategy of hitting two nodes in a single pathway can produce a more robust and durable response than targeting either protein alone.

    Future research will likely expand this concept to other target combinations. For example, designing a compound that inhibits both a primary oncogenic driver kinase and a downstream signaling molecule could be a powerful strategy to prevent feedback activation loops. The exploration of polypharmacology will involve extensive kinase profiling and systems biology approaches to identify synergistic target combinations that can be effectively modulated by a single imidazo[1,2-b]pyridazine-based molecule.

    Application of Artificial Intelligence and Machine Learning in Imidazo[1,2-b]pyridazine Drug Design

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of imidazo[1,2-b]pyridazine derivatives will be no exception. mednexus.orgmdpi.com These computational tools can accelerate the design-synthesize-test cycle and improve the quality of drug candidates.

    Key Applications:

    Predictive Modeling: ML algorithms can be trained on existing SAR data to build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then predict the potency and selectivity of virtual compounds before they are synthesized, allowing chemists to prioritize the most promising candidates.

    De Novo Drug Design: Generative AI models can design novel imidazo[1,2-b]pyridazine derivatives from scratch, optimized for specific properties like high target affinity and good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

    Target Identification and Validation: AI can analyze large biological datasets (genomics, proteomics) to identify and validate novel therapeutic targets for which imidazo[1,2-b]pyridazine inhibitors could be developed. researchgate.net

    Computational Screening: Molecular docking studies, a form of computer-aided drug design, are already used to predict the binding modes of these compounds with their target proteins. nih.gov AI can enhance these simulations, improving their accuracy and throughput.

    By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of possible imidazo[1,2-b]pyridazine derivatives, significantly reducing the time and cost associated with discovering next-generation therapeutics. mednexus.org

    Q & A

    Q. What are the preferred synthetic routes for 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine in academic settings?

    • Methodological Answer : The synthesis typically involves cyclocondensation of halogenated precursors. For example:
    • Step 1 : React 3-amino-6-chloropyridazine with bromoacetone under basic conditions (e.g., NaHCO₃) in refluxing 1,2-dimethoxyethane to form the imidazo[1,2-b]pyridazine core .
    • Step 2 : Introduce the methyl group via alkylation or by starting with methyl-substituted intermediates. Halogenation (Br/Cl) is optimized using catalysts like FeCl₃ or AlCl₃ at 0–50°C to ensure regioselectivity .
    • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

    Q. How is this compound characterized in research settings?

    • Methodological Answer :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ confirms substitution patterns (e.g., methyl protons at δ 2.5 ppm; aromatic protons δ 7.2–8.1 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 232.47) and fragmentation patterns .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water) monitor purity (>98%) and detect impurities like dehalogenated by-products .

    Q. What are the reported biological activities of this compound?

    • Methodological Answer : While direct studies on this compound are limited, structurally related imidazo[1,2-b]pyridazines exhibit:
    • Antimicrobial Activity : Tested via MIC assays against S. aureus and E. coli .
    • Anticancer Potential : Evaluated in vitro using MTT assays (e.g., IC₅₀ values against HeLa cells) .
    • Kinase Inhibition : Molecular docking studies suggest binding to ATP pockets of CDK2/4 .

    Advanced Research Questions

    Q. How can halogenation (Br/Cl) be optimized for regioselectivity in the imidazo[1,2-b]pyridazine scaffold?

    • Methodological Answer :
    • Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to direct bromination to the 8-position. For chlorination, SO₂Cl₂ in DMF at 40°C targets the 6-position .
    • Kinetic Control : Lower temperatures (0–10°C) favor Br addition, while higher temps (50°C) improve Cl incorporation .
    • Monitoring : In-situ FTIR tracks reaction progress; GC-MS identifies undesired dihalogenated by-products .

    Q. What strategies mitigate impurities during large-scale synthesis?

    • Methodological Answer :
    • By-Product Analysis : Common impurities include dehalogenated (6-chloro-2-methyl) or over-halogenated (8,6-dibromo) derivatives. These are minimized by:
    • Stoichiometric Control : Exact molar ratios of Br₂/Cl₂ (1:1.2) .
    • Solvent Optimization : Polar aprotic solvents (DMF) reduce side reactions vs. THF .
    • Purification : Continuous chromatography (Prep-HPLC) or fractional crystallization removes <2% impurities .

    Q. What mechanistic insights explain the imidazo[1,2-b]pyridazine ring formation?

    • Methodological Answer :
    • Cyclocondensation Mechanism : DFT calculations suggest a stepwise process:

    Nucleophilic attack of the pyridazine amine on bromoacetone’s carbonyl.

    Intramolecular cyclization via dehydration, forming the 5-membered imidazole ring .

    • Kinetic Studies : Activation energy (~45 kJ/mol) is lower in DMF due to stabilization of the transition state .

    Q. How should researchers resolve contradictions in reported reaction yields (e.g., 60% vs. 85%)?

    • Methodological Answer :
    • Variable Analysis : Key factors include:
    • Catalyst Load : 5 mol% FeCl₃ vs. 10 mol% AlCl₃ alters yields by 15% .
    • Reaction Time : Extended reflux (>12 hr) increases decomposition (TLC monitoring recommended) .
    • Reproducibility : Standardize anhydrous conditions and inert atmosphere (N₂/Ar) to minimize moisture-sensitive side reactions .

    Q. Can computational methods predict reactivity for derivative design?

    • Methodological Answer :
    • Retrosynthesis Tools : AI platforms (e.g., Pistachio, Reaxys) propose routes for introducing substituents (e.g., -CF₃ at position 3) .
    • DFT Modeling : HOMO/LUMO analysis predicts sites for electrophilic attack (e.g., C-8 for Suzuki coupling) .
    • MD Simulations : Assess binding affinity of methyl-substituted analogs to biological targets (e.g., kinases) .

    Q. How to design derivatives for enhanced pharmacokinetic properties?

    • Methodological Answer :
    • Bioisosteric Replacement : Substitute Br with -CF₃ (lipophilicity ↑) or -COOH (solubility ↑) .
    • Prodrug Strategies : Esterify the methyl group (e.g., ethyl ester) to improve membrane permeability .
    • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.